4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Common methods might include nucleophilic substitution reactions for introducing the ether and the carboxylic acid groups, and a Heck reaction or other form of olefination to introduce the vinyl group .Molecular Structure Analysis
The molecular structure of such a compound would be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide a detailed 3D structure if suitable crystals can be formed .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The carboxylic acid could undergo reactions typical of acids, such as esterification or amide formation. The ether group is generally unreactive except under acidic conditions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. Computational chemistry might also be used to predict some properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[2-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-6-ethoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-2-31-23-12-17(10-20(14-28)19-4-3-5-21(27)13-19)11-22(26)24(23)32-15-16-6-8-18(9-7-16)25(29)30/h3-13H,2,15H2,1H3,(H,29,30)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWOHRTZCJVGW-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Cl)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Cl)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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